molecular formula C10H8N2 B129717 2-Methyl-1H-indole-1-carbonitrile CAS No. 140934-55-0

2-Methyl-1H-indole-1-carbonitrile

Cat. No.: B129717
CAS No.: 140934-55-0
M. Wt: 156.18 g/mol
InChI Key: XIHUHWDRENBYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1H-indole-1-carbonitrile is a synthetically valuable nitrile-substituted indole derivative. The indole scaffold is a fundamental structure in medicinal chemistry, found in numerous compounds with demonstrated biological potential. Indole derivatives are known to show a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antitubercular properties . The presence of both the indole core and a nitrile group makes this compound a versatile building block for the preparation of various functionalized indoles and more complex heterocyclic systems. The nitrile function is a key precursor for the synthesis of other valuable functional groups such as amines, amides, esters, and ketones, which is crucial in drug discovery and development . Researchers can utilize this compound in palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck reactions, to create a diverse array of highly functionalized molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

140934-55-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-methylindole-1-carbonitrile

InChI

InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3

InChI Key

XIHUHWDRENBYOP-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1C#N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C#N

Synonyms

1H-Indole-1-carbonitrile,2-methyl-(9CI)

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1h Indole 1 Carbonitrile and Precursor Compounds

Strategies for Indole (B1671886) Nucleus Construction

The formation of the 2-methylindole (B41428) precursor is a critical step that can be accomplished through several named reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.

Fischer Indole Synthesis Adaptations for 2-Methyl-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. nih.govnih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone). orgsyn.org

To specifically synthesize 2-methylindole, acetone (B3395972) is used as the carbonyl component. The reaction proceeds by condensing phenylhydrazine with acetone to form acetone phenylhydrazone. This intermediate, upon treatment with an acid catalyst such as zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or Brønsted acids like HCl or H₂SO₄, undergoes a acs.orgacs.org-sigmatropic rearrangement. nih.govwikipedia.org The subsequent steps involve the loss of an ammonia (B1221849) molecule and aromatization to furnish the final 2-methylindole product. orgsyn.org This one-pot approach is highly efficient and a cornerstone for the synthesis of 2-alkylated indoles. nih.gov

Table 1: Fischer Indole Synthesis for 2-Methylindole
FeatureDescriptionReference(s)
Precursor 1 Phenylhydrazine orgsyn.org
Precursor 2 Acetone orgsyn.orgwikipedia.org
Key Reagent Acid Catalyst (e.g., ZnCl₂, PPA, HCl) nih.govwikipedia.org
Key Intermediate Acetone phenylhydrazone orgsyn.orgwikipedia.org
Product 2-Methylindole acs.org

Madelung Synthesis and Contemporary Variants for 2-Methylindole Scaffolds

The Madelung synthesis, first reported in 1912, produces indoles via the high-temperature, base-induced intramolecular cyclization of N-acyl-o-toluidines. organic-chemistry.orgorgsyn.org For the preparation of 2-methylindole, the specific starting material is N-acetyl-o-toluidine. nih.gov The classical procedure involves harsh conditions, typically requiring a strong base like sodium amide (NaNH₂) or sodium ethoxide at temperatures between 200–400 °C. orgsyn.orgnih.gov

The mechanism initiates with the deprotonation of both the amide nitrogen and the benzylic methyl group by the strong base. The resulting carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl carbon, leading to a cyclized intermediate that, after a hydrolysis workup, yields 2-methylindole. orgsyn.org Due to the severity of the conditions, this method is generally limited to the synthesis of simple, robust indoles. rsc.org Modern variants have been developed to mitigate these harsh requirements, employing bases like n-butyllithium (n-BuLi) or a mixed system of LiN(SiMe₃)₂/CsF, which can facilitate the reaction at significantly lower temperatures. researchgate.netchemicalbook.com

Table 2: Madelung Synthesis for 2-Methylindole
FeatureDescriptionReference(s)
Starting Material N-acetyl-o-toluidine nih.gov
Reagents (Classic) Strong Base (e.g., NaNH₂, NaOEt), High Temp. orgsyn.orgnih.gov
Reagents (Modern) Organolithium Bases (e.g., n-BuLi), LiN(SiMe₃)₂/CsF researchgate.netchemicalbook.com
Key Step Intramolecular cyclization of a benzylic carbanion orgsyn.org
Product 2-Methylindole acs.org

Reissert Indole Synthesis Pathways for Functionalized Indoles

The Reissert indole synthesis is a multi-step pathway that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. acs.org This initial step forms an ethyl o-nitrophenylpyruvate. The crucial subsequent step is a reductive cyclization of this pyruvate (B1213749) derivative, traditionally using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, which reduces the nitro group to an amine. acs.orgacs.org The newly formed amine then undergoes spontaneous intramolecular cyclization to yield an indole-2-carboxylic acid. rsc.orgacs.org

For the synthesis of the parent indole, this acid can be decarboxylated by heating. acs.org While the classic Reissert reaction starting from o-nitrotoluene ultimately yields indole-2-carboxylic acid, it serves as a foundational method for accessing indoles with functionality at the C2 position. It is not a direct route to 2-methylindole itself but highlights a strategy for building the indole nucleus from simple aromatic precursors. rsc.orgrsc.org

Bartoli Indole Synthesis Approaches for Regioselective Annulation

The Bartoli indole synthesis is a notable reaction that forms indoles from the interaction of ortho-substituted nitroarenes with vinyl Grignard reagents. A key characteristic of this method is its requirement for an ortho-substituent on the nitroarene, as bulkier groups at this position often lead to higher yields. organic-chemistry.org The reaction typically requires three equivalents of the Grignard reagent to proceed to completion.

This method is particularly effective for producing 7-substituted indoles. organic-chemistry.org The substitution pattern on the pyrrole (B145914) ring of the resulting indole is dictated by the structure of the vinyl Grignard reagent. organic-chemistry.org While the use of a substituted Grignard, such as propenylmagnesium bromide, might be considered for introducing a methyl group, the regioselectivity can be an issue. For instance, the reaction of o-nitrotoluene with propenyl Grignard leads to the formation of 3,7-dimethylindole, indicating that the methyl group from the Grignard reagent adds to the C3 position rather than the C2 position. This makes the Bartoli synthesis less straightforward for accessing purely 2-methyl-substituted indoles.

Nenitzescu Indole Synthesis and its Applicability

The Nenitzescu indole synthesis, discovered by Costin Nenitzescu in 1929, is a specific method for preparing 5-hydroxyindole (B134679) derivatives. The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. The mechanism proceeds through a Michael addition, followed by a cyclization and subsequent elimination/aromatization sequence.

While this synthesis is highly effective for its intended purpose, it is not a viable route for preparing the simple 2-methylindole precursor. A typical application, the reaction between 1,4-benzoquinone (B44022) and ethyl β-aminocrotonate, produces ethyl 2-methyl-5-hydroxyindole-3-carboxylate. This product contains the desired 2-methyl group but is also unavoidably functionalized with a hydroxyl group at the C5 position and an ester at the C3 position. Removing these additional functional groups would require multiple subsequent synthetic steps, making the Nenitzescu synthesis an inefficient choice for the target precursor.

Bischler Indole Synthesis and Mechanistic Considerations

The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, involves the reaction of an α-halo-ketone with an excess of an arylamine, such as aniline (B41778), under acidic conditions. nih.gov Despite its long history, the reaction can be limited by harsh conditions and unpredictable regioselectivity. nih.gov

The mechanism is complex but is thought to involve the initial formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form the indole. nih.gov A significant characteristic of the Bischler synthesis is that it typically yields 2-aryl-indoles. For example, reacting an α-bromo-acetophenone with aniline produces a 2-aryl-indole. Because the method is geared towards introducing an aryl substituent at the C2 position, it is generally unsuitable for the synthesis of 2-alkylindoles like 2-methylindole.

Formation of the N1-Carbonitrile Moiety

The introduction of a carbonitrile group at the N1 position of the 2-methylindole core is a key synthetic challenge. Various strategies have been developed, ranging from direct cyanation to the conversion of other functional groups.

Direct Cyanation of Indoles

Direct cyanation involves the introduction of a cyano group onto the indole nucleus in a single step. While palladium-catalyzed methods are prominent for C-H functionalization of indoles, electrophilic aromatic substitution offers a more direct route to N-cyanation. pku.edu.cnrsc.org

One notable method for direct cyanation of the indole C3-position, which provides a conceptual basis for N-cyanation, involves the use of the electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). acs.orgacs.org This reaction is effectively catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂). acs.orgacs.org The Lewis acid is thought to activate the NCTS reagent, making it sufficiently electrophilic to react with the nucleophilic indole ring. acs.org While primarily demonstrated for C3-cyanation, the principle of using an electrophilic cyanide source could be adapted for the N-cyanation of 2-methylindole, where the N-H bond is susceptible to reaction with a suitable electrophile.

Palladium-catalyzed reactions have also been extensively studied for the cyanation of indoles, typically targeting the C2 or C3 positions. pku.edu.cnrsc.org These methods often use sources like potassium hexacyanoferrate (K₄[Fe(CN)₆]) or even acetonitrile (B52724) (CH₃CN) as the cyanide source. pku.edu.cnrsc.org For instance, Pd(OAc)₂ can catalyze the direct cyanation of indole derivatives. pku.edu.cn Although these protocols are optimized for C-H cyanation, they highlight the utility of transition metal catalysis in activating indole C-H bonds, a strategy that could potentially be redirected to the N-H bond under different conditions or with specific ligand designs.

An alternative approach involves bleach-oxidized trimethylsilyl (B98337) cyanide (TMSCN) to generate an electrophilic cyanating reagent in situ, which reacts readily with amine nucleophiles. nih.govorganic-chemistry.org This method avoids the use of highly toxic cyanogen (B1215507) halides and has been successfully applied to a variety of secondary amines. nih.gov

Functional Group Interconversion Strategies

Functional group interconversions represent a powerful and versatile strategy in organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.com In the context of synthesizing 2-Methyl-1H-indole-1-carbonitrile, this could involve preparing an N-substituted 2-methylindole precursor and then converting that substituent into a nitrile.

A plausible, though less commonly documented, strategy would be the dehydration of a corresponding N-amido precursor (2-methyl-1H-indole-1-carboxamide). The conversion of primary amides to nitriles is a standard transformation, often achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. vanderbilt.edu This two-step approach—N-acylation followed by dehydration—offers an alternative to direct N-cyanation.

Another potential interconversion strategy starts from an N-halo-2-methylindole. The displacement of the halide with a cyanide nucleophile, such as potassium or sodium cyanide, is a fundamental reaction in organic chemistry for forming nitriles. youtube.com

Multicomponent Reaction (MCR) Strategies for N-Substitution

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecules. acs.orgrsc.org The indole scaffold is a frequent participant in MCRs, typically reacting through its nucleophilic C3 position. rsc.org However, reactions involving the nitrogen atom as a nucleophile to yield N-substituted products are also known. rsc.org

While specific Ugi-type reactions for the direct synthesis of N-cyanoindoles are not prevalent in the literature, the principles of MCRs can be envisioned for this purpose. A hypothetical MCR could involve the reaction of 2-methylindole, a cyanide source (like TMSCN), and an aldehyde. In many MCRs involving indoles, the indole acts as a nucleophile. nih.gov For N-substitution, the reaction would need to be designed to favor the reaction at the nitrogen atom over the C3 position. This often depends on the specific reaction partners and catalysts employed. The attractiveness of MCRs lies in their operational simplicity and atom economy, making them a desirable, albeit theoretical in this specific case, synthetic strategy. acs.org

Stereoselective Synthesis Approaches for Chiral Analogs

The molecule 2-Methyl-1H-indole-1-carbonitrile itself is achiral. Therefore, stereoselective synthesis is not applicable to its direct preparation.

However, if chiral analogs were desired, for example, by introducing a stereocenter on the indole ring or a substituent, stereoselective methods would become necessary. Such approaches often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, a conjugate addition nitro-Mannich reaction has been used to synthesize diastereomerically pure substituted indolines containing a 1,2-diamine moiety. nih.gov Similarly, the stereoselective synthesis of other chiral compounds, such as bis-sulfoxides, has been achieved using a diastereomer-auxiliary group (DAG) methodology, highlighting strategies that can be applied to create specific stereoisomers. nih.gov Should a synthetic route to a chiral analog of 2-Methyl-1H-indole-1-carbonitrile be required, these principles of asymmetric synthesis would be foundational.

Optimization of Reaction Parameters

Optimizing reaction parameters such as the catalyst, ligands, solvent, and temperature is crucial for maximizing the yield and selectivity of the synthesis of 2-Methyl-1H-indole-1-carbonitrile.

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands profoundly influences the outcome of cyanation reactions.

Lewis Acids: In the direct electrophilic cyanation of indoles with NCTS, Lewis acids are essential. acs.org An extensive survey of various Lewis acids demonstrated that BF₃·OEt₂ uniquely facilitates the desired cyanation, while others were ineffective. acs.org The catalyst loading is also a critical parameter; for example, different indole substrates required varying amounts of BF₃·OEt₂, from 20 mol% to 150 mol%, to achieve optimal yields. acs.orgnih.gov This highlights the substrate-dependent nature of the catalyst optimization process.

Palladium Catalysts: For palladium-catalyzed C-H cyanation reactions, the catalyst system is equally critical. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst precursor. pku.edu.cnrsc.org The efficiency of these reactions can be highly dependent on the solvent, oxidant, and additives. For instance, in the Pd-catalyzed cyanation of 1,2-dimethyl-1H-indole with K₄[Fe(CN)₆], DMSO was found to be a superior solvent compared to DMF or DMA, and the reaction proceeded in the presence of Cu(OAc)₂ as an oxidant. pku.edu.cn The presence or absence of ligands can also dramatically alter the reaction's efficiency and selectivity. sci-hub.se While some protocols are "ligand-free," others employ phosphine (B1218219) ligands to stabilize the palladium center and facilitate the catalytic cycle. rsc.orgrsc.org

The table below summarizes key findings on the optimization of catalyst systems for indole cyanation, which are pertinent to the synthesis of N-cyanoindoles.

Reaction TypeCatalyst/ReagentKey Optimization FindingsReference
Electrophilic C3-Cyanation BF₃·OEt₂ / NCTSBF₃·OEt₂ was found to be a uniquely effective Lewis acid catalyst. acs.org acs.orgacs.org
Catalyst loading needed to be optimized for each substrate (20-150 mol%). acs.org acs.org
Palladium-Catalyzed C3-Cyanation Pd(OAc)₂ / K₄[Fe(CN)₆]DMSO proved to be the most effective solvent. pku.edu.cn pku.edu.cn
Cu(OAc)₂ was used as an effective oxidant. pku.edu.cn pku.edu.cn
The reaction was sensitive to the N-substituent of the indole. pku.edu.cn pku.edu.cn
Palladium-Catalyzed Cyanation Pd(OAc)₂ / CH₃CNThe protocol was developed to be ligand-free. rsc.org rsc.org

Solvent Effects and Temperature Control

The selection of an appropriate solvent and the precise control of reaction temperature are critical parameters in the synthesis of 2-methyl-1H-indole and its subsequent conversion to 2-Methyl-1H-indole-1-carbonitrile. These factors significantly influence reaction rates, yields, and the purity of the final products by affecting reactant solubility, reagent stability, and the energetics of transition states.

In related indole syntheses, a variety of solvents have been investigated to optimize reaction outcomes. For instance, in palladium-catalyzed oxidative cyclization reactions to form indole structures, solvents such as dimethylformamide (DMF), toluene, and 1,4-dioxane (B91453) have been screened. unina.it Dichloromethane (B109758) (CH2Cl2) is frequently employed for reactions conducted at low temperatures, such as those involving temperature-sensitive reagents like boron tribromide (BBr3) for demethylation, where temperatures as low as -78 °C are utilized to control reactivity and minimize side reactions. The Gassman indole synthesis, a method to prepare substituted indoles, also utilizes dichloromethane at very low temperatures (-70 °C) for the initial steps involving the addition of reagents like tert-butyl hypochlorite (B82951) and methylthio-2-propanone. orgsyn.org

The influence of the solvent can be seen in the cyclization and demethylation of 2-alkynyldimethylanilines, where a screening of solvents under microwave irradiation demonstrated that ethanol (B145695) (EtOH) provided a superior yield compared to methanol (B129727) (MeOH), isopropanol (B130326) (i-PrOH), water, or toluene. researchgate.net This highlights the active role a solvent can play beyond simply dissolving reactants.

Temperature control is paramount throughout the synthetic sequence. Low temperatures are often necessary to control exothermic reactions and to stabilize reactive intermediates. orgsyn.org For example, the addition of reagents during the Gassman synthesis is performed at -70 °C to prevent decomposition and unwanted side products. orgsyn.org Conversely, some reaction steps, such as the cyclization of acetyl-o-toluidine using sodium amide, require elevated temperatures to proceed. orgsyn.org In some modern synthetic approaches, microwave irradiation is used to rapidly achieve high temperatures (e.g., 120 °C), which can significantly reduce reaction times compared to conventional heating. unina.itresearchgate.net

The following table summarizes the effects of different solvents and temperatures on the synthesis of indole derivatives, providing insights into the conditions that could be optimized for the synthesis of 2-Methyl-1H-indole-1-carbonitrile.

Influence of Protecting Group Strategies

In the multistep synthesis of complex molecules like 2-Methyl-1H-indole-1-carbonitrile, protecting group strategies are essential for masking reactive functional groups to prevent unwanted side reactions. jocpr.com The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. jocpr.comresearchgate.net

The synthesis of the precursor, 2-methyl-1H-indole, can be accomplished through various methods, such as the Fischer, Bischler, or Gassman indole syntheses, which often start from anilines or toluidines. orgsyn.orgorgsyn.orgresearchgate.net The nitrogen atom of the indole ring is nucleophilic and can undergo undesired reactions during subsequent synthetic transformations. Therefore, protection of the indole nitrogen is a common strategy.

A suitable protecting group for the indole nitrogen should be stable to the conditions required for the introduction of the carbonitrile group at the N-1 position and any other transformations, yet be readily removable under mild conditions. researchgate.net The 2-phenylsulfonylethyl group has been shown to be a useful protecting group for the indole nitrogen, as it can be easily removed under basic conditions. researchgate.net Other common protecting groups for amines that could potentially be employed include acyl groups (e.g., acetyl), carbamates (e.g., Boc, Cbz), and various substituted benzyl (B1604629) ethers. jocpr.comlibretexts.org

For instance, in syntheses starting from precursors with other functional groups, such as hydroxyl or carboxyl groups, these would also require protection. libretexts.orgwiley-vch.de Silyl (B83357) ethers (e.g., TMS, TBS, TIPS) are commonly used to protect hydroxyl groups due to their ease of introduction and removal under specific conditions. utsouthwestern.edu Carboxylic acids are often protected as methyl, ethyl, or benzyl esters. researchgate.net

The concept of "orthogonal protecting groups" is particularly relevant, allowing for the selective deprotection of one functional group in the presence of others. jocpr.com For example, a benzyl ether (removed by hydrogenolysis) and a silyl ether (removed by fluoride (B91410) ions) can be used in the same molecule and deprotected sequentially. libretexts.org

The following table outlines various protecting groups that could be considered in the synthesis of precursors to 2-Methyl-1H-indole-1-carbonitrile, along with their typical protection and deprotection conditions.

Chemical Reactivity and Transformation of 2 Methyl 1h Indole 1 Carbonitrile

Reactions Involving the N1-Carbonitrile Functional Group

The carbonitrile (nitrile) attached to the indole (B1671886) nitrogen is a versatile functional group that can undergo several characteristic reactions, including hydrolysis, nucleophilic addition, and reduction.

The hydrolysis of nitriles is a well-established method for the preparation of carboxylic acids. libretexts.orglibretexts.org This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com In the context of 2-Methyl-1H-indole-1-carbonitrile, hydrolysis would lead to the cleavage of the N-CN bond, regenerating the N-H of the parent 2-methylindole (B41428) and forming products derived from the nitrile carbon.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com The reaction proceeds through an imidic acid tautomer to form an amide, which is then further hydrolyzed to a carboxylic acid. chemistrysteps.com For 2-Methyl-1H-indole-1-carbonitrile, this would likely yield 2-methyl-1H-indole and, following hydrolysis of the cyano-derived fragment, ultimately carbonic acid, which is unstable and decomposes. The primary organic product of interest from the indole moiety is the regenerated 2-methyl-1H-indole.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.orgchemistrysteps.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemguide.co.uk In this specific case, the reaction would yield 2-methyl-1H-indole and a carbonate salt.

Table 1: General Conditions for Nitrile Hydrolysis

Reaction Type Reagents Intermediate Final Products Reference
Acid-Catalyzed Hydrolysis Dilute Acid (e.g., HCl, H₂SO₄), Heat Amide Carboxylic Acid + Ammonium Salt chemguide.co.ukchemistrysteps.com
Base-Catalyzed Hydrolysis Aqueous Base (e.g., NaOH), Heat Amide Carboxylate Salt + Ammonia (B1221849) chemguide.co.ukchemistrysteps.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents. libretexts.orgopenstax.org The reaction of a nitrile with a Grignard reagent results in the formation of an imine anion after the initial nucleophilic addition. openstax.org Subsequent hydrolysis of this intermediate yields a ketone. openstax.org For 2-Methyl-1H-indole-1-carbonitrile, a Grignard reagent (R-MgX) would add to the N-cyano group. The resulting imine intermediate, upon aqueous workup, would likely be unstable and hydrolyze, cleaving the N-N bond and producing 2-methyl-1H-indole alongside a ketone derived from the Grignard reagent and the cyano group.

The general mechanism involves the nucleophilic Grignard reagent attacking the electrophilic carbon of the nitrile, forming an imine salt. libretexts.org This salt is then hydrolyzed to an imine, which is further hydrolyzed to a ketone. libretexts.org

Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. openstax.orglibretexts.org An aqueous workup then provides the primary amine. libretexts.org

Applying this to 2-Methyl-1H-indole-1-carbonitrile, reduction of the N-cyano group would be expected to produce N-aminomethyl-2-methyl-1H-indole. Catalytic hydrogenation using catalysts such as Palladium (Pd), Platinum (Pt), or Raney Nickel (Ni) under hydrogen pressure is another effective method for reducing nitriles to primary amines. libretexts.orgresearchgate.net

Table 2: Common Methods for Nitrile Reduction

Method Reagents Product Reference
Hydride Reduction 1. LiAlH₄ in Ether/THF 2. H₂O or H₃O⁺ workup Primary Amine openstax.orglibretexts.org
Catalytic Hydrogenation H₂, Metal Catalyst (Pd, Pt, or Ni) Primary Amine libretexts.orgresearchgate.net

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). dalalinstitute.commasterorganicchemistry.com The reactivity is significantly higher than that of benzene (B151609). nih.gov

For most indoles, electrophilic attack occurs preferentially at the C3 position. pearson.comstackexchange.com This regioselectivity is explained by the stability of the resulting cationic intermediate (σ-complex), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring. stackexchange.com

The N1-carbonitrile group in 2-Methyl-1H-indole-1-carbonitrile is electron-withdrawing, which deactivates the indole ring towards electrophilic attack compared to an N-alkyl or N-H indole. However, the directing effect towards C3 is expected to remain. The C3 position is still the most nucleophilic site due to its enamine-like character. Research on related 2-cyanoindoles demonstrates that electrophilic substitution, such as iodination, proceeds at the C3 position. nih.gov For example, 1H-indole-2-carbonitriles undergo electrophilic iodination at C3 using iodine and potassium hydroxide. nih.gov Similarly, halogenation of 2-(trifluoromethyl)-1H-indole with reagents like N-bromosuccinimide (NBS) or bromine occurs selectively at the C3 position. nih.gov

Table 3: Examples of C3-Halogenation on Deactivated Indole Systems

Substrate Reagent Product Yield Reference
1H-Indole-2-carbonitrile I₂, KOH in DMF 3-Iodo-1H-indole-2-carbonitrile >80% nih.gov
2-(Trifluoromethyl)-1H-indole NBS in THF 3-Bromo-2-(trifluoromethyl)-1H-indole 98% nih.gov
2-(Trifluoromethyl)-1H-indole Br₂ in CH₂Cl₂ 3-Bromo-2-(trifluoromethyl)-1H-indole 93% nih.gov

While C3 is the kinetically favored site for substitution, reactions at other positions on the benzene ring can occur, particularly when the C3 position is blocked or when the indole ring is strongly deactivated. The N1-cyano group's electron-withdrawing nature makes substitution on the benzene portion of the heterocycle more feasible than in activated indoles.

Studies on the nitration of indoles bearing electron-withdrawing groups provide significant insight. For instance, the nitration of indole-3-carbonitrile with concentrated nitric acid yields a mixture of the 6-nitro (predominantly) and 4-nitro derivatives. umn.edu Similarly, nitration of 2-methyl-3-nitroindole results in the formation of 2-methyl-3,6-dinitroindole and 2-methyl-3,4-dinitroindole. umn.edu These examples strongly suggest that under sufficiently strong electrophilic conditions, 2-Methyl-1H-indole-1-carbonitrile would undergo substitution on the benzene ring, likely favoring the C5 or C6 positions, as the C3 position is sterically hindered and electronically deactivated compared to a simple indole.

Table 4: Regioselectivity of Nitration on Deactivated Indoles

Substrate Nitrating Agent Substitution Positions Reference
Indole-3-carbonitrile Conc. HNO₃ C6 (major), C4 (minor) umn.edu
3-Acetylindole Conc. HNO₃ C6 (major), C4 (minor) umn.edu
2-Methylindole Conc. HNO₃ C3 and C6 (forms 3,6-dinitro) umn.edu
2-Methyl-6-nitroindole Conc. HNO₃ C3 (forms 3,6-dinitro) umn.edu

Nucleophilic Reactions on the Indole Core

The indole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack, most commonly at the C3 position. However, nucleophilic substitution reactions on the indole core are also possible, particularly when the ring is appropriately activated. The nitrogen atom of the indole ring is moderately acidic and can undergo nucleophilic substitution under alkaline conditions. researchgate.net

In the context of 2-Methyl-1H-indole-1-carbonitrile, the electron-withdrawing nature of the 1-carbonitrile group can influence the nucleophilicity of the indole ring. While direct nucleophilic attack on the carbon atoms of the indole core is not the most common reaction pathway, reactions involving nucleophiles often target other parts of the molecule or proceed after initial transformations. For instance, the reaction of 1-hydroxyindoles with indole in formic acid leads to the formation of 1-(indol-3-yl)indoles, suggesting a nucleophilic attack of one indole molecule onto an activated intermediate of another. clockss.org This highlights the potential for the indole nucleus to act as a nucleophile in certain contexts.

Furthermore, studies on various indole derivatives have shown that nucleophilic addition reactions can occur. For example, indoles react with vinylene carbonate in the presence of a base to yield 4-indolyl-1,3-dioxolanones. nih.gov The nucleophilicity of the indole is a key factor in such transformations. The presence of substituents on the indole ring, such as the 2-methyl group in 2-Methyl-1H-indole-1-carbonitrile, can sterically hinder the approach of nucleophiles to the adjacent C3 position. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to indole derivatives to create diverse and complex molecular architectures. researchgate.net Derivatives of 2-Methyl-1H-indole-1-carbonitrile, particularly halogenated versions, are excellent substrates for these reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of biaryl compounds, including those containing indole moieties. tcichemicals.com For derivatives of 2-Methyl-1H-indole-1-carbonitrile, a halogen atom, typically iodine or bromine, is introduced at a specific position on the indole ring to serve as the electrophilic partner in the coupling.

For example, 3-iodo-1-benzyl-1H-indole-2-carbonitrile can undergo Suzuki-Miyaura coupling with various boronic acids to introduce a range of substituents at the C3 position. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent. A one-pot Masuda borylation–Suzuki coupling sequence has also been developed for the synthesis of bi(hetero)aryls from haloindoles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Indole Derivatives

Electrophile Nucleophile Catalyst Base Product Yield (%) Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrile Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 1-Benzyl-3-phenyl-1H-indole-2-carbonitrile 92 nih.gov
tert-Butyl 6-bromo-3-iodo-1H-indole-1-carboxylate 4-Chloropyrimidine-2-amine (via in situ borylation) [Pd(PPh₃)₄] Cs₂CO₃ Meridianin D 25 nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. nih.govresearchgate.net This reaction is instrumental in the synthesis of alkynyl-substituted indoles. Derivatives of 2-Methyl-1H-indole-1-carbonitrile bearing a halogen at positions such as C3 can be effectively coupled with a variety of terminal alkynes.

The reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with terminal alkynes in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) affords the corresponding 3-alkynylindole derivatives in good yields. nih.govmdpi.com These reactions can tolerate a range of functional groups on the alkyne partner. nih.gov Copper-free Sonogashira conditions have also been developed, offering advantages in certain cases. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions with Indole Derivatives

Halide Alkyne Catalyst System Base Product Yield (%) Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrile Phenylacetylene PdCl₂(PPh₃)₂/CuI Et₃N 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile 90 nih.govmdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile 1-Heptyne PdCl₂(PPh₃)₂/CuI Et₃N 1-Benzyl-3-(hept-1-yn-1-yl)-1H-indole-2-carbonitrile 85 nih.gov

Heck Reaction Pathways

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. libretexts.org This reaction provides a direct method for the alkenylation of indole derivatives. nih.gov For derivatives of 2-Methyl-1H-indole-1-carbonitrile, a halogenated position can be functionalized with various alkenes.

The coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with alkenes such as methyl acrylate (B77674) proceeds in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand to yield the corresponding 3-alkenylindole derivatives. nih.govmdpi.com The reaction conditions can be tuned to control the stereoselectivity of the newly formed double bond. mdpi.com The intramolecular Heck reaction is a powerful variant for constructing cyclic systems. libretexts.org

Table 3: Examples of Heck Reactions with Indole Derivatives

Halide Alkene Catalyst Base Product Yield (%) Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrile Methyl acrylate Pd(OAc)₂ KOAc Methyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate 92 nih.govmdpi.com
1-Benzyl-3-iodo-1H-indole-2-carbonitrile Styrene Pd(OAc)₂ KOAc 1-Benzyl-3-((E)-styryl)-1H-indole-2-carbonitrile 88 nih.govmdpi.com

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide or triflate. wikipedia.orglibretexts.org This method is effective for creating carbon-carbon bonds and has been applied to the functionalization of indoles. nih.gov

Derivatives of 2-Methyl-1H-indole-1-carbonitrile, when halogenated, can participate in Stille coupling reactions. For instance, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been successfully coupled with organotin reagents. nih.gov The reaction typically utilizes a palladium catalyst, such as dichlorobis(acetonitrile)palladium(II), in a solvent like DMF. nih.gov The yields can be moderate, and purification may be required to remove organotin byproducts. nih.gov

Table 4: Example of a Stille Coupling Reaction with an Indole Derivative

Halide Organotin Reagent Catalyst Solvent Product Yield (%) Reference
1-Benzyl-3-iodo-1H-indole-2-carbonitrile (E)-1-(Tributylstannyl)-2-phenylethene PdCl₂(MeCN)₂ DMF 1-Benzyl-3-((E)-2-phenylethenyl)-1H-indole-2-carbonitrile 40 nih.gov

Homocoupling Reactions

Palladium-catalyzed homocoupling reactions of terminal alkynes are an efficient method for the synthesis of symmetric 1,3-diynes. In the context of indole chemistry, this reaction can be applied to propargylated indole derivatives. For example, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile can undergo homocoupling in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst to yield the corresponding 1,3-diyne derivative. nih.govmdpi.com

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of reactive functional groups on the 2-methyl-1H-indole-1-carbonitrile framework can initiate intramolecular cyclization cascades, leading to the formation of novel polycyclic indole derivatives. These reactions are often mediated by transition metals or promoted by acidic conditions.

One notable example is the palladium-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components at the N(1) position to the nitrile group. nih.gov This process allows for the construction of fused polycyclic indoles. While the specific application to a 2-methyl substituted N-cyanoindole has not been detailed, the general mechanism involves the activation of a C-H bond within a tethered side chain, which then adds across the N-cyano group, leading to a new ring system. For instance, an indole with a suitable tether at the C2 methyl group could potentially cyclize onto the N1-carbonitrile.

Another potential pathway for intramolecular cyclization involves the hydrolysis of the N-cyano group under acidic conditions. This reaction is proposed to proceed through the in-situ formation of an N-urea sulfoximine, which can then undergo intramolecular cyclocondensation. nih.gov In the context of 2-methyl-1H-indole-1-carbonitrile, if a suitable nucleophilic group is present elsewhere on the molecule, acid-catalyzed hydrolysis of the 1-carbonitrile could trigger a cyclization event.

Rearrangement processes for 2-methyl-1H-indole-1-carbonitrile are less documented. However, functional group migrations are known to occur in indole systems under certain catalytic conditions. For example, palladium-catalyzed reactions of N-acyl-2-alkynylanilines can lead to 3-acyl-indoles through a migration of the acyl group. mdpi.com It is conceivable that under specific thermal or catalytic stress, rearrangements involving substituents on the 2-methyl-1H-indole-1-carbonitrile core could occur, although specific examples are not prevalent in the literature.

Table 1: Potential Intramolecular Cyclization Reactions

Starting Material Moiety Reaction Type Catalyst/Conditions Product Type Reference
N(1)-cyanoindole with tethered cyanohydrin Pd-catalyzed C-H addition Palladium catalyst Fused polycyclic indole nih.gov
N(1)-cyanoindole with nucleophilic side chain Acid-catalyzed cyclocondensation H2SO4 Heterocyclic fused indole nih.gov

Advanced Derivatization Strategies for Structural Diversification

The 2-methyl-1H-indole-1-carbonitrile scaffold offers multiple sites for derivatization, enabling significant structural diversification. Advanced strategies often employ cross-coupling reactions to introduce a variety of substituents onto the indole core.

While the reactivity of the C-H bonds on the benzene portion of the indole can be utilized, a more common approach involves the introduction of a leaving group, such as iodine, at a specific position to facilitate cross-coupling reactions. For instance, iodination at the C3 position of the indole ring creates a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov A range of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, can then be employed to introduce aryl, alkyl, and vinyl groups. nih.gov

The 2-methyl group itself can be a site for derivatization through functionalization, although this is often more challenging. However, the synthesis of various 2-methyl-1H-indole-3-carboxylate derivatives highlights that the core structure is amenable to a range of synthetic modifications. unina.itmdpi.com

The 1-carbonitrile group also presents opportunities for derivatization. It can be hydrolyzed to the corresponding 1-carboxamide (B11826670) or potentially removed to generate the N-H indole. These transformations alter the electronic properties and reactivity of the indole ring system, providing access to different classes of derivatives.

Table 2: Exemplary Derivatization Reactions on the Indole Core

Reaction Type Position of Derivatization Reagents/Catalyst Introduced Functional Group Reference
Sonogashira Coupling C3 (after iodination) Terminal alkyne, Pd catalyst, Cu(I) cocatalyst Alkynyl group nih.gov
Suzuki-Miyaura Coupling C3 (after iodination) Boronic acid, Pd catalyst, Base Aryl or vinyl group nih.gov
Heck Coupling C3 (after iodination) Alkene, Pd catalyst, Base Alkenyl group nih.gov
Stille Coupling C3 (after iodination) Organostannane, Pd catalyst Aryl, vinyl, or alkyl group nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Methyl-1H-indole-1-carbonitrile, both proton (¹H) and carbon-13 (¹³C) NMR studies, along with two-dimensional techniques, are employed for a comprehensive analysis.

Proton NMR spectroscopy of 2-Methyl-1H-indole-1-carbonitrile, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard, are indicative of the electronic environment of the protons. The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) and the coupling constants (J), measured in Hertz (Hz), provide information about the number of neighboring protons and their spatial relationships. rsc.org

A representative ¹H NMR spectrum would show signals corresponding to the aromatic protons on the benzene (B151609) ring of the indole (B1671886) nucleus, the proton on the pyrrole (B145914) ring, and the protons of the methyl group. For instance, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The methyl protons, being attached to an sp² hybridized carbon, would appear as a singlet at a higher field (lower ppm value).

Table 1: Representative ¹H NMR Data for Indole Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0m-
Methyl-H~2.4s-

Note: This table presents typical chemical shift ranges for protons in similar chemical environments. Specific values for 2-Methyl-1H-indole-1-carbonitrile may vary. "m" denotes a multiplet and "s" denotes a singlet.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. pressbooks.pub

In the ¹³C NMR spectrum of 2-Methyl-1H-indole-1-carbonitrile, distinct signals would be observed for the carbon atoms of the indole ring, the methyl group, and the nitrile group. The quaternary carbons, such as the one bearing the nitrile group and the carbons at the fusion of the two rings, will have characteristic chemical shifts. The carbon of the nitrile group (C≡N) is typically found in the range of 110-125 ppm. The carbons of the aromatic ring will resonate in the aromatic region of the spectrum, while the methyl carbon will appear at a much higher field. nih.govrsc.org

Table 2: Representative ¹³C NMR Data for Indole Derivatives

Carbon Chemical Shift (δ, ppm)
C=C (Aromatic)110 - 140
C-N (Pyrrole ring)120 - 140
C≡N (Nitrile)110 - 125
CH₃ (Methyl)~10 - 20

Note: This table presents typical chemical shift ranges for carbon atoms in similar chemical environments. Specific values for 2-Methyl-1H-indole-1-carbonitrile may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, providing information about the three-dimensional structure of the molecule. researchgate.net

The collective data from these 2D NMR experiments provide a definitive and detailed map of the molecular structure of 2-Methyl-1H-indole-1-carbonitrile.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy. This allows for the determination of the elemental formula of the compound. For 2-Methyl-1H-indole-1-carbonitrile (C₁₀H₈N₂), HRMS would confirm the molecular weight and provide strong evidence for its elemental composition. rsc.org

Electron Impact Mass Spectrometry (EI-MS) is a common ionization technique in mass spectrometry. In this method, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows a parent molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification purposes. The analysis of the fragmentation pattern of 2-Methyl-1H-indole-1-carbonitrile would provide further confirmation of its structure.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides crucial information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes of its functional groups.

For indole and its derivatives, FT-IR spectroscopy can identify key structural features. For instance, the FT-IR spectrum of indole shows a characteristic N-H stretching vibration around 3406 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic ring are observed between 1400 and 1600 cm⁻¹. researchgate.net

In the characterization of a related compound, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, FT-IR spectroscopy would be used to confirm the presence of the nitrile (C≡N) group, which typically exhibits a sharp absorption band in the range of 2210-2260 cm⁻¹. The absence of an N-H stretching band would confirm the substitution at the N1 position of the indole ring.

Table 2: Typical FT-IR Absorption Bands for Indole Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (in indole)Stretching~3406 researchgate.net
Aromatic C-HStretching3000 - 3100 researchgate.net
Nitrile (C≡N)Stretching2210 - 2260General FT-IR correlation charts
Aromatic C=CStretching1400 - 1600 researchgate.net
C-H (in methyl group)Bending~1336, ~1352 researchgate.net
=C-H (aromatic)Bending (out-of-plane)600 - 900 researchgate.net

Note: This table provides general ranges and specific values from related indole compounds to illustrate the expected FT-IR characteristics for 2-Methyl-1H-indole-1-carbonitrile.

Raman Spectroscopy

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of the parent compound, 2-methylindole (B41428), has been documented. nist.gov The absorption bands in the UV-Vis spectrum correspond to the excitation of electrons from lower to higher energy orbitals, providing insights into the conjugated π-system of the indole ring. The introduction of the carbonitrile group at the 1-position in 2-Methyl-1H-indole-1-carbonitrile is expected to influence these electronic transitions, though specific spectral data for this derivative was not found in the provided search results.

X-ray Crystallography

X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bruker.comcarleton.edu

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the solid state, which is governed by various intermolecular forces. In the crystal structures of related indole derivatives, several key interactions have been observed:

π-π Stacking: Aromatic rings, like the indole nucleus, can interact through π-π stacking. In the crystal structure of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, π-π stacking is a notable feature of the crystal packing. nih.gov Similarly, in 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile, π–π stacking interactions are present, with the shortest centroid–centroid separation being 3.4652 (10) Å between the pyrrole moieties. researchgate.net

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system acts as the acceptor. Such interactions have been identified in the crystal packing of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile and 1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrile. nih.govresearchgate.net

Hydrogen Bonding: While the primary focus is on 2-Methyl-1H-indole-1-carbonitrile, which lacks a traditional hydrogen bond donor on the indole nitrogen, other related structures can exhibit hydrogen bonding if suitable functional groups are present.

The following table summarizes the crystallographic data for some related indole derivatives, illustrating the type of information obtained from SC-XRD studies.

Compound NameCrystal SystemSpace GroupKey Intermolecular Interactions
2-Methyl-1-phenyl-1H-indole-3-carbonitrileTriclinicP-1π–π stacking, C—H⋯π interactions nih.gov
1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrileMonoclinicP2₁/cNo significant π-π stacking or C—H···π interactions reported nih.gov
1-Methoxy-2-methyl-1H-benzo[f]indole-3-carbonitrileMonoclinicC2/cπ–π stacking, C—H⋯π interactions researchgate.net

Emerging and Complementary Analytical Methodologies

While traditional techniques like NMR and X-ray crystallography are cornerstones of chemical analysis, emerging methods offer new perspectives on molecular structure and interactions. For instance, cryo-electron microscopy (cryo-EM), though more commonly associated with large biological macromolecules, is a rapidly developing field that could potentially be applied to study the interactions of small molecules like 2-Methyl-1H-indole-1-carbonitrile with larger host molecules or within complex assemblies. Other emerging analytical methods include advanced mass spectrometry techniques and novel applications of capillary electrophoresis. rsc.org

Theoretical and Computational Chemistry Studies of 2 Methyl 1h Indole 1 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties of molecules. For indole (B1671886) derivatives, these methods provide a robust framework for understanding their structure and electronic characteristics.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the electronic structure and optimized geometry of molecules. While specific studies on 2-Methyl-1H-indole-1-carbonitrile are not widely available in the public domain, the principles can be illustrated by examining computational studies on closely related indole structures.

Ab initio calculations, which are based on first principles without the use of empirical parameters, have been successfully applied to the indole ring system. For instance, studies on indole-water and 1-methylindole-water complexes have utilized ab initio methods to investigate intermolecular interactions and their effects on molecular geometry. ox.ac.uk These calculations typically involve the optimization of the molecular geometry to find the lowest energy conformation.

DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a balance between accuracy and computational cost. They are widely used to predict geometric parameters such as bond lengths and angles. For a related compound, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, X-ray crystallography has provided experimental data on its structure, revealing that the indole ring system is nearly planar. nih.govresearchgate.net Computational studies using DFT could reproduce and further refine such geometric parameters, providing a detailed picture of the molecule's three-dimensional shape.

Table 1: Representative Geometric Parameters for Indole Derivatives (Note: This table is illustrative and based on general knowledge of indole structures and related crystallographic data, as direct computational data for 2-Methyl-1H-indole-1-carbonitrile is not available in the cited sources.)

ParameterTypical Value (Indole Ring)
C2-C3 bond length~1.37 Å
N1-C2 bond length~1.38 Å
C8-N1 bond length~1.39 Å
C-C bond lengths (benzene ring)~1.39 - 1.41 Å
C-H bond lengths~1.08 - 1.09 Å
C-N bond length (nitrile)~1.15 Å
C-C-N bond angle (nitrile)~178° - 180°

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are crucial in determining the molecule's nucleophilic and electrophilic character and its behavior in chemical reactions. pku.edu.cn

The HOMO is the orbital from which a molecule is most likely to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-Methyl-1H-indole-1-carbonitrile, the presence of the electron-withdrawing nitrile group at the N1 position and the electron-donating methyl group at the C2 position would significantly influence the energies and distributions of the frontier orbitals compared to the parent indole. Computational methods like DFT are routinely used to calculate the energies of the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for Indole Derivatives (Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from FMO analysis, as specific data for 2-Methyl-1H-indole-1-carbonitrile is not available in the cited sources.)

Molecular OrbitalEnergy (eV)Role in Reactivity
HOMO-5.8Nucleophilic character, electron donation
LUMO-1.2Electrophilic character, electron acceptance
HOMO-LUMO Gap4.6Indicator of kinetic stability and reactivity

Quantum chemical calculations are also employed to predict various spectroscopic parameters, which can aid in the characterization of new compounds. researchgate.net Methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nist.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy, providing a powerful tool for structure elucidation. nih.govacs.org

For 2-Methyl-1H-indole-1-carbonitrile, theoretical calculations could predict the characteristic stretching frequency of the nitrile (C≡N) group, typically observed in the range of 2220-2260 cm⁻¹ in the IR spectrum. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the methyl group, the protons and carbons of the indole ring, and the carbon of the nitrile group, aiding in their assignment in experimental spectra.

Table 3: Predicted Spectroscopic Data for 2-Methyl-1H-indole-1-carbonitrile (Note: These are expected values based on general spectroscopic principles and data for related compounds, as specific computational predictions are not available in the provided sources.)

Spectroscopic DataPredicted Value/Range
IR: ν(C≡N)2220 - 2260 cm⁻¹
¹H NMR: δ(CH₃)2.3 - 2.6 ppm
¹³C NMR: δ(CN)115 - 120 ppm
¹³C NMR: δ(CH₃)12 - 16 ppm

Mechanistic Investigations of Chemical Reactions

Computational chemistry provides a window into the mechanisms of chemical reactions, allowing for the study of transient species like transition states and the elucidation of reaction pathways.

For a given chemical reaction involving 2-Methyl-1H-indole-1-carbonitrile, computational methods can be used to map out the entire reaction pathway, from reactants to products, via the transition state. The transition state is a high-energy, transient structure that represents the energy barrier for the reaction. By locating and characterizing the transition state, chemists can gain a deeper understanding of the reaction mechanism.

For instance, in an electrophilic substitution reaction on the indole ring, calculations could determine whether the substitution occurs preferentially at the C3 position or on the benzene (B151609) ring, and what the structure and energy of the corresponding transition state (the Wheland intermediate) would be. These studies help in understanding the regioselectivity observed in many reactions of indole derivatives.

Studies on the bromination of methyl indole isomers have shown that the reaction rates can be determined experimentally and that the reactivity is influenced by the position of the methyl group. sciensage.info For example, 2-methyl indole has been found to be more reactive towards bromination than 1-methyl indole or 3-methyl indole. sciensage.info Computational studies could model this reaction, calculate the activation energies for the different isomers, and provide a theoretical basis for the observed differences in reactivity. sciensage.info This type of analysis would be highly valuable for predicting the reactivity of 2-Methyl-1H-indole-1-carbonitrile in various chemical transformations.

Intermolecular Interaction Analysis and Supramolecular Chemistry

The arrangement of molecules in the solid state and in solution is dictated by a variety of intermolecular forces. For 2-methyl-1H-indole-1-carbonitrile, these interactions are crucial in determining its crystal packing and its behavior in different chemical environments. Computational methods, such as Density Functional Theory (DFT) and quantum chemical calculations, are instrumental in dissecting and quantifying these forces. rsc.orgmdpi.comresearchgate.net

Due to the substitution of the indole nitrogen with a carbonitrile group, 2-methyl-1H-indole-1-carbonitrile lacks the traditional N-H bond that serves as a hydrogen bond donor in many indole derivatives. nih.gov However, it can act as a hydrogen bond acceptor. The nitrogen atom of the nitrile group and the π-system of the indole ring can interact with hydrogen bond donors.

Studies on related indole structures have quantified various intermolecular interactions. For instance, in some bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the interaction energies for weak C-H···O, C-H···Br, and C-H···π hydrogen bonds were calculated to be in the range of -13 to -34 kJ mol⁻¹. nih.gov

Table 1: Representative Intermolecular Interaction Energies in Analogous Indole Systems

Interaction TypeInteracting GroupsCalculated Energy (kJ/mol)Reference Compound(s)
C-H···OMethyl group and Sulfonyl Oxygen-13 to -34Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles
C-H···πMethyl group and Indole ring-13 to -34Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indoles
N–H···πIndole N-H and Indole π-system~ -28Indole, 7-methylindole
O–H···OHydroxyl groups-Indole-3-carbinol
Dipole-DipolePolar groups~ -18Indole analogues

This table is illustrative and compiled from data on various indole derivatives to suggest potential interaction energies. nih.govnih.govacs.org

The planar aromatic indole ring in 2-methyl-1H-indole-1-carbonitrile makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are fundamental to the structure of many aromatic compounds and play a key role in the binding of indole-based molecules to biological targets like proteins. mdpi.comnih.gov

Quantum chemical analyses on 3-methylindole, a close analogue, have provided deep insights into the nature of these interactions. mdpi.comdntb.gov.uanih.gov DFT calculations indicate that the stability of π-π stacking is influenced by substituents on the indole ring. mdpi.com The interactions can be parallel-displaced or T-shaped (herringbone), with the former being common in indole derivatives. nih.govacs.org

In crystal structures of related compounds, slipped π–π stacking interactions between indole systems are frequently observed, with interaction energies calculated to be significant. nih.gov For example, in certain bromo-substituted indoles, the pairing of antiparallel indole systems can have interaction energies up to -60.8 kJ mol⁻¹. nih.gov Studies on indole analogues have reported π-π stacking interaction energies around -18 kJ/mol. nih.gov

Table 2: Calculated π-π Stacking Interaction Energies in Indole Derivatives

SystemStacking GeometryInteraction Energy (kJ/mol)Computational Method
Bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indolesSlipped Parallelup to -60.8DFT
Indole AnaloguesHerringbone/T-shaped~ -28 (N-H···π)DFT-D3
Indole Analoguesπ-π stacking~ -18DFT-D3
Halogenated 3-methylindolesParallel-displacedVaries with halogenDFT

Note: These values are for analogous systems and serve as an estimation for the interactions expected in 2-methyl-1H-indole-1-carbonitrile. mdpi.comnih.govnih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. tandfonline.com For a molecule like 2-methyl-1H-indole-1-carbonitrile, MD simulations can provide insights into its conformational flexibility, the stability of its different conformers, and its interactions with solvent molecules or other species in a dynamic environment. acs.orgnih.gov

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. lumenlearning.comlibretexts.org The primary source of conformational flexibility in 2-methyl-1H-indole-1-carbonitrile would be the rotation around the single bond connecting the indole ring to the nitrile group, although this is a relatively rigid molecule. The orientation of the methyl group at the 2-position is fixed relative to the indole ring.

Semi-empirical methods have been employed to study the conformations of other 1,2-substituted indoles, indicating that different substituents can favor specific rotational isomers (syn- or anti- forms). derpharmachemica.com While specific MD or extensive conformational analysis studies on 2-methyl-1H-indole-1-carbonitrile are not available, such studies on other indole derivatives in complex environments, like protein binding sites, have shown that the indole scaffold can adopt specific conformations to optimize interactions. nih.govfrontiersin.org These simulations confirm the importance of maintaining stable hydrogen bonds and π-stacking interactions for the ligand's stability within a binding pocket. nih.gov

Applications of 2 Methyl 1h Indole 1 Carbonitrile in Advanced Synthetic Organic Chemistry

As a Key Building Block for the Synthesis of Complex Polycyclic Indoles and Fused Heterocycles

The N-cyano group in 2-Methyl-1H-indole-1-carbonitrile serves as a versatile functional handle and a reactive center for the construction of fused ring systems. Its electron-withdrawing nature activates the indole (B1671886) ring for certain types of transformations, while the cyano group itself can participate in cycloaddition reactions.

One of the primary applications in this context is its use in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the N-cyanoindole can act as a dienophile or, through tautomerization or rearrangement, as part of a diene system. For instance, the indole nucleus can be induced to react with various dienophiles, leading to the formation of carbazole (B46965) derivatives or other polycyclic indole structures. The 2-methyl group on the indole ring provides steric hindrance and influences the regioselectivity of these cycloaddition reactions, often leading to a single, well-defined product.

Furthermore, the cyano group can be transformed into other functional groups, which can then be used to build additional rings. For example, reduction of the nitrile can yield an aminomethyl group, which can be acylated and then cyclized to form a fused piperidine (B6355638) or pyrrolidine (B122466) ring. Alternatively, hydrolysis of the nitrile to a carboxylic acid provides a handle for intramolecular Friedel-Crafts reactions to form a new six-membered ring fused to the indole core.

A significant advancement in this area involves the use of transition metal catalysis to promote the cyclization of 2-Methyl-1H-indole-1-carbonitrile with various coupling partners. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to introduce an alkyne or an alkene at the C3 position of the indole, which can then undergo an intramolecular cyclization to yield complex fused systems.

The table below summarizes some of the key transformations of 2-Methyl-1H-indole-1-carbonitrile into polycyclic systems.

Reaction TypeReactant(s)Product TypeCatalyst/Conditions
Diels-Alder CycloadditionDieneFused CarbazoleHigh Temperature
Intramolecular CyclizationAlkyne at C3Fused PyridinePd(OAc)2, PPh3
Reductive Cyclization-Fused PiperidineLiAlH4, then Ac2O
Intramolecular Friedel-Crafts-Fused KetonePolyphosphoric Acid

Role in the Development of New Organic Materials with Tunable Properties

The unique electronic properties of the indole nucleus, combined with the electron-withdrawing cyano group, make 2-Methyl-1H-indole-1-carbonitrile an attractive building block for the synthesis of novel organic materials. These materials often exhibit interesting photophysical and electronic properties that can be fine-tuned by modifying the indole core or by incorporating it into larger conjugated systems.

One area of active research is the development of organic light-emitting diodes (OLEDs). The indole moiety can serve as an excellent electron-donating unit in donor-acceptor type chromophores. By coupling 2-Methyl-1H-indole-1-carbonitrile with various electron-accepting units, it is possible to create materials with emission wavelengths spanning the entire visible spectrum. The N-cyano group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, thereby tuning its emission color and quantum efficiency.

In addition to OLEDs, derivatives of 2-Methyl-1H-indole-1-carbonitrile are being explored for use in organic photovoltaics (OPVs). In this context, the indole derivative can be incorporated into conjugated polymers that serve as the active layer in a solar cell. The broad absorption spectrum and good charge-transport properties of these polymers are essential for achieving high power conversion efficiencies. The 2-methyl group can enhance the solubility of the resulting polymers, making them easier to process from solution.

The tunability of the properties of these materials is a key advantage. By systematically varying the substituents on the indole ring or by changing the nature of the co-monomer in a polymerization reaction, researchers can precisely control the optical and electronic properties of the final material.

The table below highlights the tunable properties of materials derived from 2-Methyl-1H-indole-1-carbonitrile.

Material TypeProperty TunedMethod of TuningPotential Application
Donor-Acceptor ChromophoreEmission WavelengthVarying the Acceptor UnitOLEDs
Conjugated PolymerBand GapCo-polymerizationOPVs
Fluorescent SensorQuantum YieldIntroduction of Binding SitesChemical Sensing
Non-linear Optical MaterialHyperpolarizabilityElongation of ConjugationOptical Switching

Utilization in the Design and Synthesis of Ligands for Catalysis

The indole scaffold is a common motif in the design of ligands for transition metal catalysis. The nitrogen atom of the indole can coordinate to a metal center, and substituents on the ring can be used to modulate the steric and electronic properties of the resulting catalyst. 2-Methyl-1H-indole-1-carbonitrile provides a unique platform for the design of novel ligands.

The N-cyano group is generally not a strong coordinating group for most transition metals. However, it can be chemically transformed into a variety of other functional groups that are excellent ligands. For example, as mentioned earlier, reduction of the nitrile to an amine, followed by reaction with a phosphine-containing aldehyde, can lead to the formation of a P,N-ligand. These types of ligands are highly sought after for their ability to promote a wide range of catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions.

Another strategy involves the use of the indole C2 position (adjacent to the nitrogen) as a point of attachment for a coordinating group. While the methyl group at this position in 2-Methyl-1H-indole-1-carbonitrile might seem to block this approach, it can be functionalized through lithiation and subsequent reaction with an electrophile. This allows for the introduction of phosphine (B1218219), oxazoline, or other coordinating moieties at this position. The resulting bidentate ligands can then be used to prepare chiral catalysts for asymmetric synthesis.

The steric bulk of the 2-methyl group can play a crucial role in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in catalytic reactions. The electronic influence of the N-cyano group can also be transmitted through the indole ring to the coordinating atom, thereby fine-tuning the catalytic activity of the metal complex.

The table below provides examples of ligand types that can be synthesized from 2-Methyl-1H-indole-1-carbonitrile.

Ligand TypeSynthesis StrategyCoordinating AtomsPotential Catalytic Application
P,N-LigandNitrile reduction, then condensationPhosphorus, NitrogenAsymmetric Hydrogenation
N,N-LigandC3-functionalization with a pyridineNitrogen, NitrogenC-H Activation
Chiral Bidentate LigandC2-functionalizationVaries (e.g., P, N, O)Asymmetric Cross-Coupling
Tridentate LigandMulti-step functionalizationVariesPolymerization

Integration into Multi-Component Reaction Sequences for Chemical Library Generation

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for the rapid generation of large and diverse libraries of small molecules. The efficiency of MCRs stems from their ability to combine three or more starting materials in a single reaction vessel to produce a complex product in a single step. 2-Methyl-1H-indole-1-carbonitrile is an ideal substrate for inclusion in MCRs due to its multiple reactive sites.

The Ugi reaction, a well-known four-component reaction, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While 2-Methyl-1H-indole-1-carbonitrile itself is not an isocyanide, it can be readily converted into one. More directly, the indole nitrogen can act as the amine component in an Ugi-type reaction, provided a suitable isocyanide and other components are present.

Another important class of MCRs where 2-Methyl-1H-indole-1-carbonitrile can be utilized is in Passerini-type reactions. These three-component reactions combine a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. Again, the indole derivative can be a precursor to the required isocyanide or can participate in variations of this reaction.

The true power of using 2-Methyl-1H-indole-1-carbonitrile in MCRs lies in the diversity of the products that can be generated. By systematically varying the other components in the reaction, it is possible to create a vast library of complex indole-containing molecules. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates. The 2-methyl group and the N-cyano group provide specific structural and electronic features that can be used to explore the chemical space around the indole core.

The table below illustrates the potential of 2-Methyl-1H-indole-1-carbonitrile in generating chemical libraries through MCRs.

MCR TypeRole of Indole DerivativeOther ComponentsLibrary Diversity Feature
Ugi ReactionAmine ComponentAldehyde, Isocyanide, Carboxylic AcidVariation of all four components
Passerini ReactionIsocyanide PrecursorAldehyde/Ketone, Carboxylic AcidVariation of oxo and acid components
van Leusen ReactionTosMIC partnerAldehydeVariation of the aldehyde
Biginelli-type ReactionUrea/Thiourea equivalentAldehyde, ß-ketoesterVariation of all three components

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-1H-indole-1-carbonitrile?

  • Methodological Answer : The synthesis typically involves functionalization of the indole scaffold. For example, substitution reactions at the indole nitrogen (N1) with a methyl group, followed by nitrile introduction at the 1-position. Evidence from analogous compounds (e.g., 1-phenyl or 4-methoxyphenyl derivatives) suggests that nucleophilic substitution or palladium-catalyzed cyanation could be employed . Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts. Crystallographic data (e.g., bond angles and torsional parameters) from synthesized derivatives can validate structural integrity .

Q. How is the molecular structure of 2-Methyl-1H-indole-1-carbonitrile characterized experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in related compounds (e.g., 1-phenyl-2-methyl-1H-indole-3-carbonitrile), SC-XRD revealed bond angles such as C1–N1–C4 (109.73°) and torsional parameters (e.g., C4–N1–C1–C2: −1.08°), critical for confirming stereoelectronic effects . Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures high precision in crystallographic data interpretation .

Q. What safety precautions are recommended when handling nitrile-containing indole derivatives?

  • Methodological Answer : Nitriles pose inhalation and dermal toxicity risks. Standard protocols include using fume hoods, nitrile gloves, and eye protection. For 1H-indole-3-carbonitrile analogs, acute toxicity (Category 4 oral/dermal) and irritation (Category 2 skin/eyes) have been documented . Emergency measures (e.g., rinsing exposed areas with water, avoiding inhalation) should align with GHS guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-Methyl-1H-indole-1-carbonitrile derivatives?

  • Methodological Answer : Systematic variation of substituents (e.g., aryl groups at N1) and catalysts (e.g., Pd or Cu-based systems) can enhance regioselectivity. For instance, introducing electron-withdrawing groups (e.g., 4-methoxyphenyl) increases nitrile stability during synthesis . Reaction monitoring via HPLC or NMR, coupled with crystallographic validation, helps identify optimal conditions (e.g., solvent polarity, temperature gradients) .

Q. How should researchers address contradictions between computational and experimental structural data for this compound?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., DFT vs. SC-XRD). For example, torsional angles (e.g., C1–C2–C3–C4) computed via DFT may deviate by 2–5° from experimental values due to crystal packing effects . To resolve contradictions:
  • Cross-validate using multiple refinement software (e.g., SHELX vs. Olex2).
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental geometry .

Q. What strategies are effective for functionalizing the nitrile group in 2-Methyl-1H-indole-1-carbonitrile?

  • Methodological Answer : The nitrile group’s reactivity enables transformations such as hydrolysis to carboxylic acids or reduction to amines. For example, in 6-methoxy-2,3-dihydro-1H-indene-1-carbonitrile, the nitrile group undergoes nucleophilic addition with Grignard reagents, retaining the indene backbone . Catalytic hydrogenation (e.g., using Ra-Ni) or enzymatic methods (e.g., nitrilases) can achieve selective conversions while preserving the indole core.

Q. How do substituents at the indole N1 position influence the electronic properties of 2-Methyl-1H-indole-1-carbonitrile?

  • Methodological Answer : Electron-donating groups (e.g., methyl) at N1 increase electron density at the nitrile carbon, enhancing electrophilicity. X-ray data for 1-(4-methoxyphenyl) derivatives show reduced C≡N bond lengths (1.14–1.16 Å) compared to unsubstituted analogs, suggesting resonance stabilization . Computational studies (e.g., NBO analysis) can quantify charge distribution changes, guiding synthetic modifications for target reactivity.

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